molecular formula C9H8N2OS2 B12325265 Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-

Cat. No.: B12325265
M. Wt: 224.3 g/mol
InChI Key: AMTWYTUZHLLFAN-UHFFFAOYSA-N
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Description

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, which includes a thieno ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with allyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of an allyl group and a mercapto group, which contribute to its diverse reactivity and potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5,7H,1,4H2

InChI Key

AMTWYTUZHLLFAN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2C(=NC1=S)C=CS2

Origin of Product

United States

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